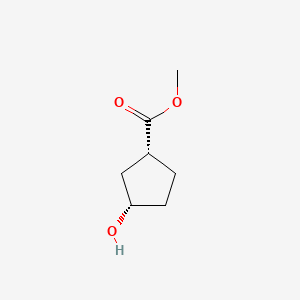

Methyl cis-3-hydroxycyclopentane-1-carboxylate

Description

Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5) is a cyclopentane derivative featuring a hydroxyl group at the 3-position and a methyl ester moiety at the 1-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The compound is widely used as a synthetic intermediate in organic chemistry, particularly in the development of protein degrader building blocks and specialized laboratory applications . It is stored at room temperature in sealed, dry conditions to maintain stability .

Propriétés

IUPAC Name |

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-73-5 | |

| Record name | NSC44107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Activité Biologique

Methyl cis-3-hydroxycyclopentane-1-carboxylate (MCHC), an organic compound characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylate ester, has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 79598-73-5

- IUPAC Name : rac-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate

- Structural Features : The compound features a hydroxyl (-OH) group at the third carbon and a methyl ester (-COOCH₃) attached to the carboxylic acid.

The biological activity of MCHC is primarily attributed to its functional groups:

- The hydroxymethyl group can engage in hydrogen bonding , which may influence enzyme interactions.

- The ester group is susceptible to hydrolysis, potentially releasing the corresponding acid that may further interact with biological molecules.

Antibacterial Properties

Research indicates that MCHC exhibits weak antibacterial activity against certain bacterial strains. A notable study conducted by Hajime et al. (1994) demonstrated its efficacy against specific bacteria, suggesting potential applications in antimicrobial formulations. However, further studies are necessary to confirm these findings and explore the full spectrum of its antibacterial properties.

Enzyme Interaction

MCHC's structural similarity to other compounds allows it to interact with enzymes involved in metabolic pathways. Preliminary data suggest that compounds with similar structures can modulate enzyme activities, although specific interactions for MCHC remain under investigation .

Applications in Organic Synthesis

MCHC serves as a versatile intermediate in organic synthesis:

- It has been utilized as a building block for synthesizing more complex cyclopentane derivatives.

- For instance, Hasegawa et al. (2002) employed MCHC in synthesizing prostaglandin analogs, highlighting its utility in developing biologically active compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-hydroxycyclopentanecarboxylate | Hydroxyl group at position 2 | Different positional isomer affecting reactivity |

| Ethyl 3-hydroxycyclopentane-1-carboxylate | Ethyl instead of methyl | Altered solubility and potential biological activity |

| Methyl cyclopentanecarboxylate | Lacks hydroxyl group | More hydrophobic; different interaction profiles |

| Methyl 4-hydroxycyclopentane-1-carboxylate | Hydroxyl group at position 4 | Structural differences may influence biological effects |

This table illustrates the uniqueness of MCHC through its specific stereochemistry and functional groups, which may lead to distinct chemical behaviors and biological activities compared to its analogs.

Case Studies

- Antibacterial Activity Study : In a study by Hajime et al. (1994), MCHC was tested against various bacterial strains, revealing weak inhibition. This study emphasizes the need for further exploration into its potential as an antimicrobial agent.

- Synthesis of Prostaglandin Analogs : Hasegawa et al. (2002) demonstrated the use of MCHC in synthesizing prostaglandin analogs, showcasing its relevance in medicinal chemistry and potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Properties

Research indicates that derivatives of cyclopentane carboxylates exhibit antimicrobial activity. This compound could potentially serve as a scaffold for developing new antimicrobial agents by modifying its functional groups to enhance efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could be explored as therapeutic agents .

Organic Synthesis

This compound plays a significant role as an intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as esterification and reduction makes it a valuable building block in synthetic organic chemistry .

Chiral Synthesis

Given its chiral nature, this compound can be employed in asymmetric synthesis processes to produce enantiomerically enriched compounds, which are crucial in the development of chiral drugs .

Agricultural Chemistry

The compound's potential applications extend into agricultural chemistry, particularly in the development of plant growth regulators and pesticides.

Plant Growth Regulators

Research suggests that cyclopentane derivatives can influence plant growth and development. This compound could be investigated for its ability to act as a plant growth regulator, promoting or inhibiting specific growth pathways in crops .

Pesticide Development

The structural attributes of this compound may also lend themselves to modifications aimed at creating novel pesticides that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Analyse Des Réactions Chimiques

Mitsunobu Reaction: Ether Formation

The hydroxyl group undergoes nucleophilic substitution via the Mitsunobu reaction, a widely used method for converting alcohols to ethers. Key findings from experimental procedures include:

Example Reaction:

textMethyl cis-3-hydroxycyclopentane-1-carboxylate + 5-fluoroquinolin-8-ol → (5-fluoroquinolin-8-yloxy)cyclopentane carboxylate derivative [3]

Ester Hydrolysis

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Basic Hydrolysis | NaOH (aqueous), heat | cis-3-hydroxycyclopentane-1-carboxylic acid |

| Acidic Hydrolysis | HCl or H₂SO₄ (aqueous), reflux | Same as above |

While specific data for this compound is limited, analogous esters typically achieve >90% conversion under vigorous conditions .

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone, though direct experimental evidence for this compound is sparse. Theoretical pathways include:

| Oxidizing Agent | Conditions | Expected Product |

|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Aqueous acetone, 0°C | Methyl cis-3-ketocyclopentane-1-carboxylate |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above |

Steric hindrance from the cyclopentane ring may slow oxidation kinetics compared to acyclic analogs .

Esterification/Transesterification

The hydroxyl group can be acylated to form new esters:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine catalyst, RT | Methyl cis-3-acetoxycyclopentane-1-carboxylate |

| Fatty acid chlorides | Base (e.g., Et₃N), inert solvent | Long-chain acyl derivatives |

Stereochemical Considerations

The cis configuration of the hydroxyl and ester groups influences reaction outcomes:

Comparaison Avec Des Composés Similaires

Key Properties :

- Boiling Point: Not explicitly reported in available literature.

- Hazards : Classified under GHS warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

- Structural Features : The cis-configuration of the hydroxyl and ester groups introduces stereochemical specificity, influencing its reactivity and interactions in synthetic pathways .

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl cis-3-hydroxycyclopentane-1-carboxylate is compared below with structurally or functionally related cyclopentane derivatives and methyl esters.

Structural and Functional Analogues

Methyl 3-Aminocyclopentanecarboxylate (CAS: 1314922-38-7)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol .

- Key Differences: Substitution of the hydroxyl group with an amino group increases acute toxicity (H302, H315, H319, H335) and introduces respiratory tract irritation risks . Applications: Primarily used in pharmaceutical manufacturing due to its reactive amine group .

B. Sandaracopimaric Acid Methyl Ester (Compound 4 in )

- Molecular Formula: Not explicitly provided, but likely C₂₁H₃₂O₂ (based on diterpene structure).

- Key Differences :

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol .

- Key Differences: Incorporates a methylamino group and hydrochloride salt, enhancing solubility in polar solvents. Spectral Data: ¹H-NMR signals at δ 9.18 (broad singlet, 2H) and 3.79 (singlet, 3H) distinguish it from the target compound, which lacks amine protons .

Hazard and Reactivity Comparison

Insights :

- The hydroxyl group in the target compound reduces acute toxicity compared to its amino-substituted analogue .

- Natural methyl esters (e.g., diterpenes) exhibit lower documented hazards, likely due to evolutionary biochemical optimization .

Research Findings and Data Gaps

- Spectroscopic Data : While NMR and FTIR data are available for methyl shikimate (), similar spectral analyses for this compound are absent in the provided evidence, indicating a need for further characterization.

- Toxicological Data: Limited information exists on long-term exposure effects for the target compound, unlike its amino analogue, which has documented respiratory risks .

Q & A

Q. How can the crystal structure of Methyl cis-3-hydroxycyclopentane-1-carboxylate be accurately determined using modern crystallographic software?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural determination. Refinement using SHELXL allows precise modeling of stereochemistry and hydrogen-bonding networks, particularly for resolving hydroxyl group orientations. Validation via Mercury CSD (Cambridge Structural Database) tools enables visualization of intermolecular interactions and packing patterns, ensuring geometric accuracy. For ambiguous electron density regions (e.g., disordered moieties), iterative refinement with TWINABS for twinned data or SHELXD for phase extension may be required .

Q. What experimental approaches are recommended for synthesizing this compound with high stereochemical purity?

Methodological Answer: Enantioselective synthesis can be achieved via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to retain the cis-configuration of the hydroxyl and ester groups. Precursor diols should be derived from cyclopentanone via stereocontrolled reduction (e.g., NaBH₄ with chiral ligands). Purification via chiral HPLC (e.g., Chiralpak® IA column) or recrystallization in hexane/ethyl acetate mixtures ensures stereochemical fidelity. Monitor reaction progress using in situ IR spectroscopy for carbonyl group disappearance .

Q. How should researchers analyze the thermal stability and decomposition pathways of this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset temperatures. Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. For mechanistic insights, use pyrolysis-GC/MS to characterize volatile decomposition products (e.g., cyclopentene derivatives). Compare results with DFT-calculated bond dissociation energies to identify labile functional groups .

Advanced Research Questions

Q. How can ring puckering analysis elucidate the conformational flexibility of this compound?

Methodological Answer: Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements from crystallographic data. Calculate puckering amplitude (q) and phase angle (φ) using software like PARST or Platon. For dynamic analysis, perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) to track pseudorotation pathways. Compare with solid-state NMR data (¹³C CP/MAS) to validate dominant conformers in crystalline vs. solution states .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer: Discrepancies in nucleophilic substitution rates may arise from solvent effects. Use polarizable continuum models (PCM) in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate solvation. Validate with kinetic studies: monitor ester hydrolysis via ¹H NMR (disappearance of methyl ester peak at δ 3.6–3.7 ppm) under varying pH conditions. Cross-reference with ab initio activation energies to identify overlooked transition states .

Q. How can advanced crystallographic techniques characterize hydrogen-bonding networks in this compound?

Methodological Answer: High-resolution data (<1.0 Å) collected at synchrotron facilities (e.g., Diamond Light Source) enable precise location of hydroxyl protons. Use Hirshfeld surface analysis in CrystalExplorer to map O-H···O interactions. Complement with QTAIM (Quantum Theory of Atoms in Molecules) to calculate bond critical points (BCPs) and interaction energies from DFT-optimized structures. For disordered regions, apply SQUEEZE in PLATON to model solvent voids .

Q. What protocols mitigate safety risks during large-scale handling of this compound?

Methodological Answer: Follow GHS hazard guidelines (H302, H315, H319): use fume hoods with ≥0.5 m/s face velocity for synthesis. Employ nitrile gloves (ASTM D6978 standard) and full-face shields during purification. For spills, neutralize with inert adsorbents (vermiculite) and dispose via licensed waste contractors. Regularly calibrate FTIR gas analyzers to detect airborne ester concentrations above 10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.